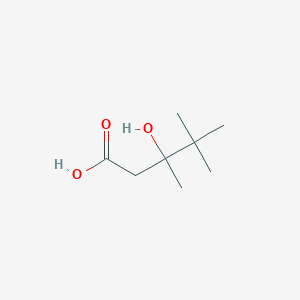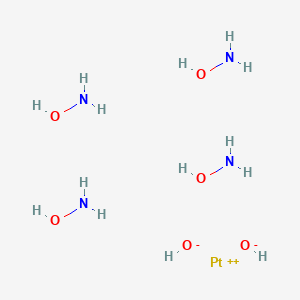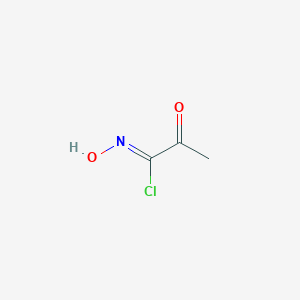
Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt
Descripción general
Descripción
Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt, also known as sodium vancomycin, is a glycopeptide antibiotic that is commonly used in the treatment of bacterial infections. It was first isolated in 1953 from the soil bacterium Amycolatopsis orientalis, and has since become one of the most important antibiotics in clinical use due to its broad-spectrum activity against gram-positive bacteria.
Mecanismo De Acción
Sodium vancomycin works by inhibiting cell wall synthesis in bacteria, which leads to cell death. It binds to the D-alanine-D-alanine terminus of the peptidoglycan precursor, preventing its incorporation into the cell wall. This disrupts the integrity of the cell wall and makes the bacteria more susceptible to osmotic pressure, ultimately leading to cell lysis.
Efectos Bioquímicos Y Fisiológicos
Sodium vancomycin has been shown to have a number of biochemical and physiological effects on the body. It can cause nephrotoxicity, ototoxicity, and red man syndrome, which is characterized by flushing and itching of the skin. It can also disrupt the normal gut microbiota, leading to gastrointestinal disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium vancomycin is a valuable tool in laboratory experiments due to its ability to selectively target gram-positive bacteria. It is often used in microbiology research to isolate and identify specific bacterial strains. However, its high cost and limited availability can make it difficult to use in some experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt vancomycin. One potential area is the development of new formulations that are more effective against multidrug-resistant bacteria. Another area of interest is the use of Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt vancomycin in combination with other antibiotics to enhance their efficacy. Additionally, research could focus on developing new methods for synthesizing Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt vancomycin that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt vancomycin is a complex process that involves multiple steps. It begins with the fermentation of Amycolatopsis orientalis to produce the vancomycin precursor, which is then purified and chemically modified to produce the final product. The process is time-consuming and expensive, which has limited the availability of the drug in some parts of the world.
Aplicaciones Científicas De Investigación
Sodium vancomycin has been extensively studied for its antibacterial properties and has been used to treat a wide range of infections, including sepsis, endocarditis, and pneumonia. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria.
Propiedades
IUPAC Name |
sodium;hydroxy-(4-hydroxy-3-methoxyphenyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6S.Na/c1-14-7-4-5(2-3-6(7)9)8(10)15(11,12)13;/h2-4,8-10H,1H3,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMAXWKMVTJTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884891 | |
| Record name | Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt | |
CAS RN |
19473-05-3 | |
| Record name | Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019473053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonic acid, .alpha.,4-dihydroxy-3-methoxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium α,4-dihydroxy-3-methoxytoluene-α-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







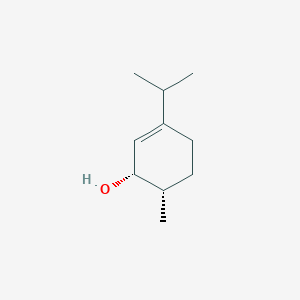


![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
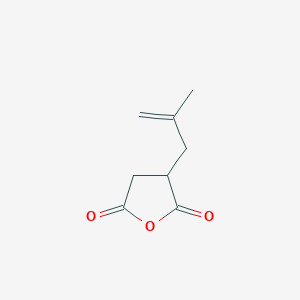
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
